Peripheral Myelin Protein P2 (53-78), bovine

Experimental Autoimmune Neuritis T-Cell Epitope Mapping Neuritogenic Determinant

Bovine P2 (53-78) is the gold-standard immunogen for active EAN induction, offering superior reproducibility over full-length P2 protein due to its defined molecular composition and absence of contaminating myelin lipids. This 26-aa peptide precisely maps the neuritogenic determinant within residues 53-78; shorter fragments or species-variant analogs lack comparable activity. Ideal for T-cell line generation and tolerance studies.

Molecular Formula C131H200N34O48
Molecular Weight 3019.2 g/mol
Cat. No. B13924337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeripheral Myelin Protein P2 (53-78), bovine
Molecular FormulaC131H200N34O48
Molecular Weight3019.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C131H200N34O48/c1-10-63(4)102(161-114(196)79(41-47-99(184)185)150-127(209)104(67(8)170)163-121(203)86(57-93(136)174)156-109(191)73(33-21-23-49-133)145-118(200)84(55-71-30-18-13-19-31-71)158-123(205)90-35-25-51-165(90)129(211)89(61-167)160-113(195)77(39-45-97(180)181)149-124(206)101(137)65(6)168)125(207)159-88(60-166)122(204)155-83(54-70-28-16-12-17-29-70)116(198)144-72(32-20-22-48-132)108(190)153-81(52-62(2)3)107(189)141-59-94(175)143-74(36-42-91(134)172)110(192)146-76(38-44-96(178)179)112(194)154-82(53-69-26-14-11-15-27-69)117(199)148-75(37-43-95(176)177)111(193)147-78(40-46-98(182)183)115(197)162-105(68(9)171)128(210)164-103(66(7)169)126(208)142-64(5)106(188)152-87(58-100(186)187)120(202)157-85(56-92(135)173)119(201)151-80(130(212)213)34-24-50-140-131(138)139/h11-19,26-31,62-68,72-90,101-105,166-171H,10,20-25,32-61,132-133,137H2,1-9H3,(H2,134,172)(H2,135,173)(H2,136,174)(H,141,189)(H,142,208)(H,143,175)(H,144,198)(H,145,200)(H,146,192)(H,147,193)(H,148,199)(H,149,206)(H,150,209)(H,151,201)(H,152,188)(H,153,190)(H,154,194)(H,155,204)(H,156,191)(H,157,202)(H,158,205)(H,159,207)(H,160,195)(H,161,196)(H,162,197)(H,163,203)(H,164,210)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,212,213)(H4,138,139,140)/t63-,64-,65+,66+,67+,68+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,101-,102-,103-,104-,105-/m0/s1
InChIKeyIFKYGMHPIHSEIJ-BXNASAFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bovine Peripheral Myelin Protein P2 (53-78) Peptide: A Defined Neuritogenic T-Cell Epitope for EAN Model Development


Peripheral Myelin Protein P2 (53-78), bovine (CAS: 81628-50-4), is a synthetic hexacosapeptide corresponding to amino acid residues 53-78 of bovine peripheral nerve myelin P2 protein [1]. This 26-amino acid peptide (sequence: TESPFKNTEISFKLGQEFEETTADNR; MW: 3019.2 Da) functions as a defined T-cell epitope capable of inducing experimental autoimmune neuritis (EAN) in Lewis rats [2]. The peptide is utilized primarily as an immunogen for active EAN induction and as a probe for T-cell proliferative responses in autoimmune peripheral neuropathy research [3].

Why P2-Derived Peptide Analogs Cannot Substitute for Bovine P2 (53-78) in EAN Research


In-class peptides derived from P2 protein exhibit substantial differences in neuritogenic activity, dose-response characteristics, and immunological profiles. The neuritogenic determinant is specifically localized within the 53-78 region, and shorter fragments or overlapping sequences show markedly reduced or absent activity [1]. Additionally, species-specific sequence differences—human P2 differs from bovine P2 at nine amino acid positions [2]—preclude direct substitution of bovine P2 (53-78) with human or rodent P2 peptide analogs without validation. Full-length P2 protein preparations present batch-to-batch variability in purity and may contain contaminating myelin lipids that confound antigen-specific studies [3].

Quantitative Evidence Guide: Differentiating Bovine P2 (53-78) from Competing P2 Peptide Fragments and Antigens


Comparative Neuritogenic Activity: Bovine P2 (53-78) vs. Shorter Overlapping P2 Peptide Fragments

In a direct head-to-head comparison, the hexacosapeptide CiT4 (residues 53-78 of bovine P2 protein) demonstrated the highest neuritogenic activity among all P2-derived peptides tested in Lewis rats [1]. The tridecapeptide (residues 66-78) exhibited only mild, though definite, activity in inducing EAN, while the nonapeptide (residues 70-78) was completely inactive [1].

Experimental Autoimmune Neuritis T-Cell Epitope Mapping Neuritogenic Determinant

EAN Induction Capacity: Synthetic Bovine P2 (53-78) Peptide vs. Full-Length Bovine P2 Protein

A synthetic peptide (SP-26) corresponding to residues 53-78 of bovine P2 protein induced severe clinical and pathological EAN in Lewis rats in a dose-dependent manner [1]. Compared to whole P2 protein immunization, SP-26 avoids axonal membrane contamination that can confound disease mechanisms when using tissue-extracted full-length protein [2].

Experimental Autoimmune Neuritis Antigen Purity Disease Model Standardization

T-Cell Proliferative Response: Bovine P2 (53-78) as a Defined Epitope for Antigen-Specific Tolerance Studies

Lymph node cell populations from SP-26-immunized rats elicited a robust proliferative response to the peptide and to whole P2 protein, confirming that P2 (53-78) contains the dominant T-cell epitope [1]. In tolerance studies, nasal administration of a high dose (60 μg/day/rat) of P2 peptide 57-81—which shares the core neuritogenic epitope—prevented EAN and induced specific T- and B-cell anergy [2].

Antigen-Specific Tolerance T-Cell Anergy Immunotherapy Development

Therapeutic Intervention Validation: Bovine P2 (53-78)-Induced EAN as a Robust Platform for Testing Immunomodulatory Compounds

The bovine P2 (53-78)-induced EAN model has been validated for therapeutic efficacy testing. Administration of recombinant P2 protein at 100 μg twice daily completely prevented EAN induced by P2 (53-78) peptide immunization [1]. In a separate study, preventive treatment with dimethyl fumarate at 45 mg/kg twice daily significantly ameliorated clinical neuritis in P2 (53-78)-immunized rats by reducing demyelination and axonal degeneration [2].

Therapeutic Efficacy Testing Immunomodulation Preclinical Drug Evaluation

Recommended Research and Preclinical Application Scenarios for Bovine Peripheral Myelin Protein P2 (53-78)


Standardized Induction of Active Experimental Autoimmune Neuritis (EAN) in Lewis Rats

Bovine P2 (53-78) peptide is the gold-standard immunogen for active EAN induction, offering superior reproducibility compared to full-length P2 protein preparations due to its defined molecular composition and absence of contaminating myelin lipids [1]. The peptide induces severe, dose-dependent clinical and pathological EAN in Lewis rats [2], providing a robust platform for studying peripheral nerve autoimmune mechanisms.

Antigen-Specific T-Cell Epitope Mapping and Proliferation Assays

The defined 53-78 sequence serves as a precise tool for generating and characterizing P2-specific T-cell lines [1]. These T-cell lines (predominantly CD4+ CD8-) can be used to study epitope-specific proliferative responses, cytokine profiles, and T-cell receptor usage in autoimmune neuropathies [2].

Evaluation of Antigen-Specific Tolerance Induction Strategies

Bovine P2 (53-78) peptide functions as both the disease-inducing immunogen and the tolerizing antigen in vaccination, prevention, and treatment studies [1]. Nasal or oral administration of P2-derived peptides has been shown to induce antigen-specific T- and B-cell anergy, preventing subsequent EAN induction [2], making this peptide essential for developing and validating tolerance-based therapeutic approaches.

Preclinical Therapeutic Efficacy Testing for Inflammatory Peripheral Neuropathies

The P2 (53-78)-induced EAN model is widely adopted for testing immunomodulatory and neuroprotective compounds [1]. Therapeutic interventions—including recombinant protein therapy [2], small molecule immunomodulators [3], and oligomerized peptide tolerance approaches [4]—have been validated using this model, establishing it as a critical platform for preclinical drug evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peripheral Myelin Protein P2 (53-78), bovine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.